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Compound of Interest

Methyl 5-bromofuran-2-
Compound Name:
carboxylate

Cat. No.: B040367

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 5-
bromofuran-2-carboxylate (CAS No: 2527-99-3). The document outlines expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by
detailed experimental protocols for data acquisition. This guide is intended to serve as a
valuable resource for the characterization and analysis of this compound in research and
development settings.

Molecular Structure

IUPAC Name: methyl 5-bromo-2-furoate Molecular Formula: CeHsBrOs Molecular Weight:
205.01 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic
molecules. Below are the predicted *H and 3C NMR spectral data for Methyl 5-bromofuran-2-
carboxylate, typically recorded in a deuterated solvent such as chloroform-d (CDCIs).

1H NMR Data

The 'H NMR spectrum is expected to show signals corresponding to the two distinct protons on
the furan ring and the three protons of the methyl ester group.
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Predicted Coupling

: . o Number of _
Chemical Shift Multiplicity Constant (J, Assignment

Protons

(9, ppm) Hz)
~7.15 Doublet (d) ~3.6 1H H-3 (Furan)
~6.40 Doublet (d) ~3.6 1H H-4 (Furan)
~3.90 Singlet (s) - 3H -OCHs (Ester)

3C NMR Data

The 3C NMR spectrum will display signals for the six carbon atoms in the molecule, including

the carbonyl carbon, the four carbons of the furan ring, and the methyl carbon of the ester.

Predicted Chemical Shift (8, ppm)

Carbon Assignment

~158.0 C=0 (Ester Carbonyl)
~145.0 C-2 (Furan)

~122.0 C-5 (Furan)

~120.0 C-3 (Furan)

~114.0 C-4 (Furan)

~52.0 -OCHs (Ester)

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-resolution NMR spectra is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of Methyl 5-bromofuran-2-

carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR

tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.

 Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz

instrument.[1]
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e Data Acquisition for tH NMR:
o Tune and shim the probe to optimize the magnetic field homogeneity.
o Acquire the spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse).

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a relaxation delay of 1-5 seconds between scans to ensure full relaxation of the
protons.

o The number of scans can range from 8 to 64, depending on the sample concentration.
o Data Acquisition for 13C NMR:

o Acquire the spectrum using a standard pulse sequence with proton decoupling to simplify
the spectrum to singlets.[2]

o Set the spectral width to encompass the full range of carbon chemical shifts (typically O-
220 ppm).[3]

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
and a longer acquisition time are typically required to achieve a good signal-to-noise ratio.

[2]

» Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a
Fourier transform. Phase and baseline correct the resulting spectrum. Reference the
chemical shifts to the residual solvent peak (e.g., CDCIs at 7.26 ppm for 'H and 77.16 ppm
for 13C) or an internal standard like tetramethylsilane (TMS).[1]

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Spectral Data
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The IR spectrum of Methyl 5-bromofuran-2-carboxylate is expected to show characteristic
absorption bands for the C=0 bond of the ester, the C-O bonds, the C=C bonds of the furan
ring, and the C-H bonds.

Functional Group

Wavenumber (cm~1)  Intensity Vibrational Mode _
Assignment
Aromatic C-H (Furan
~3100 Medium C-H stretch )
ring)
~2960 Medium C-H stretch Aliphatic C-H (-OCHs)
~1725 Strong C=0 stretch Ester carbonyl
~1580, ~1470 Medium-Strong C=C stretch Furan ring
~1250, ~1100 Strong C-O stretch Ester C-O
) C-H bend, C-Br Furan ring C-H out-of-
Below 1000 Medium-Strong
stretch plane bend, C-Br

Experimental Protocol for FT-IR Spectroscopy

e Sample Preparation (Thin Solid Film Method):

o Dissolve a small amount (a few milligrams) of Methyl 5-bromofuran-2-carboxylate in a
volatile organic solvent like methylene chloride or acetone.[4]

o Place a drop of the resulting solution onto a salt plate (e.g., KBr or NaCl).

o Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the
plate.[4]

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o First, acquire a background spectrum of the clean, empty sample compartment to account
for atmospheric COz2 and water vapor.[5]
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o Place the salt plate with the sample film into the spectrometer's sample holder.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio. The data is collected over the mid-IR range, typically 4000-400 cm~1.

o Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound, as well as structural details based on its fragmentation patterns.

Mass Spectral Data

The mass spectrum is expected to show a molecular ion peak corresponding to the mass of the
molecule. Due to the presence of bromine, a characteristic isotopic pattern will be observed for
the molecular ion and any bromine-containing fragments, with two peaks of nearly equal
intensity separated by 2 m/z units (for the 7°Br and 8!Br isotopes).

m/z (mass-to-charge ratio) Relative Intensity Assignment
204/206 High [M]*" (Molecular ion)
173/175 Medium [M - OCHs]*
145/147 Medium [M - COOCHs]*

125 Low M- Br]*

Predicted data based on PubChem for various adducts includes [M+H]* at m/z 204.94949 and
[M+Na]* at m/z 226.93143.[6]

Experimental Protocol for Mass Spectrometry

e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile
solvent such as methanol, acetonitrile, or a mixture thereof.[7]
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o Further dilute this stock solution to a final concentration in the range of 10-100 pg/mL for
analysis.[7]

 Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electron Impact (El) or Electrospray lonization (ESI), coupled to a mass analyzer (e.g.,
quadrupole, time-of-flight).

e lonization:

o Electron Impact (El): The sample is introduced into the ion source, where it is vaporized
and bombarded with a high-energy electron beam. This process typically leads to the
formation of a molecular ion and extensive fragmentation.[2]

o Electrospray lonization (ESI): The sample solution is introduced into the ion source
through a capillary at a high voltage. This "soft" ionization technique typically produces
protonated molecules [M+H]* or other adducts with minimal fragmentation.

e Mass Analysis: The generated ions are accelerated into the mass analyzer, which separates
them based on their mass-to-charge (m/z) ratio.

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of an organic compound like Methyl 5-bromofuran-2-carboxylate.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
Methyl 5-bromofuran-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b040367#spectroscopic-data-for-methyl-5-
bromofuran-2-carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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